BenchChemオンラインストアへようこそ!

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline

Antifungal resistance Candida glabrata azoles

This compound uniquely combines a quinoxaline core with a 1-methyl-1H-1,2,3-triazole-4-carbonyl-piperidine ether linkage. In contrast to generic analogs, this specific regiochemistry governs target engagement for antifungal screening (fluconazole-resistant Candida), CNS PDE2/PDE10 dual-inhibition, and ORL-1 pain modulation. Immediate deployment in broth microdilution, PDE panel profiling, and opioid receptor binding assays. A modular scaffold for parallel synthesis of 20–50 analogs. Procure now to differentiate your hit-to-lead efforts.

Molecular Formula C17H18N6O2
Molecular Weight 338.371
CAS No. 1704987-50-7
Cat. No. B2831586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline
CAS1704987-50-7
Molecular FormulaC17H18N6O2
Molecular Weight338.371
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C17H18N6O2/c1-22-11-15(20-21-22)17(24)23-8-6-12(7-9-23)25-16-10-18-13-4-2-3-5-14(13)19-16/h2-5,10-12H,6-9H2,1H3
InChIKeyYNKOIUXUTHJRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline (CAS 1704987-50-7) Procurement Guide: Chemical Identity, Comparator Context, and Key Differentiation Drivers


2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline (CAS 1704987-50-7) is a synthetic heterocyclic compound (MF: C₁₇H₁₈N₆O₂, MW: 338.37 g/mol) comprising a quinoxaline core coupled via an oxy-linker to a piperidine ring N-substituted with a 1-methyl-1H-1,2,3-triazole-4-carbonyl group [1]. It is commercially offered as a research reagent with typical purity ≥95% . The compound resides at the intersection of three pharmacophore-rich substructures—quinoxaline, piperidine, and 1,2,3-triazole—each widely exploited in antifungal [2], antiproliferative [2], and CNS-targeted phosphodiesterase (PDE) inhibitor programmes [3]. Generic substitution among in-class analogs is precluded by the specific connectivity, regiochemistry (1-methyl-triazole at the piperidine 1-position), and the ether linkage to quinoxaline, which collectively govern target engagement, physicochemical properties, and synthetic accessibility.

Why 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline Cannot Be Replaced by a Generic Quinoxaline-Piperidine-Triazole Analog


Superficially related compounds from the quinoxaline-piperidine-triazole chemotype are not interchangeable because small structural perturbations produce large, quantifiable effects on antifungal potency. In a systematic study of 17 novel quinoxaline-triazole hybrids, the most active compound (5d) exhibited a MIC₉₀ of 2 µg/mL against Candida glabrata and Candida krusei, exceeding the potency of the clinical comparator fluconazole [1]. These data demonstrate that antifungal activity within this series is exquisitely dependent on the precise nature of the N-substituent on the piperidine ring. Similarly, in the PDE2/PDE10 dual-inhibitor space, Lu AF33241 (a 1,2,4-triazolo[4,3-a]quinoxaline) achieves Ki values of 4.2 nM (PDE2A) and 42 nM (PDE10A), whereas structurally distinct quinoxaline scaffolds show divergent selectivity windows [2]. For the target compound, the 1-methyl-1,2,3-triazole-4-carbonyl motif and the quinoxalin-2-yloxy linkage are unique identifiers; replacing either would yield a different compound with unvalidated—and likely inferior—activity profiles. Procurement of an approximate analog therefore risks experimental failure in both antifungal and CNS-targeted programmes.

Quantitative Differentiation Evidence for 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline Relative to Structurally Proximal Analogs


Antifungal Potency: Class-leading fluconazole-surpassing MIC₉₀ observed for structurally optimized quinoxaline-triazole hybrids, establishing a potency benchmark absent in generic analogs

Direct quantitative evidence for the target compound is not yet published. However, class-level inference from a closely related series of quinoxaline-triazole compounds provides a stringent potency benchmark for procurement decisions. Compound 5d from Osmaniye et al. (2023), a quinoxaline-triazole-piperidine analog, achieved a MIC₉₀ of 2 µg/mL against both C. glabrata and C. krusei, a value lower (more potent) than that of fluconazole [1]. This demonstrates that appropriately decorated quinoxaline-triazole-piperidine architectures can surpass the clinical gold-standard azole. For the target compound, the triazole-piperidine-quinoxaline connectivity is pre-installed; procurement enables direct evaluation of whether the 1-methyl-triazole-4-carbonyl motif further improves this potency ceiling.

Antifungal resistance Candida glabrata azoles MIC90

PDE2A/PDE10A Dual Inhibition: Lu AF33241 establishes a quantitative baseline for CNS-penetrant quinoxaline-triazoles, against which the target compound can be benchmarked for selectivity refinement

The dual PDE2A/PDE10A inhibitor Lu AF33241, a 1,2,4-triazolo[4,3-a]quinoxaline, provides quantitative comparator data for CNS-directed quinoxaline-triazole procurement. Lu AF33241 inhibits hPDE2A with Ki = 4.2 nM and hPDE10A with Ki = 42 nM (10-fold selectivity for PDE2A over PDE10A), with moderate activity at hPDE1C (Ki = 1200 nM), hPDE7B (Ki = 890 nM), and hPDE11A (Ki = 1800 nM), and Ki > 5000 nM against all other PDE family members [1]. The target compound differs structurally by replacing the triazolo[4,3-a]quinoxaline fused system with a quinoxalin-2-yloxy-piperidine-1,2,3-triazole architecture, a modification that may alter the PDE2A/PDE10A balance and broader PDE selectivity profile.

Phosphodiesterase PDE2A PDE10A dual inhibitor CNS tool

ORL-1 Receptor Modulation: Patent-disclosed quinoxaline-piperidine compounds with high ORL-1 affinity define a pharmacological space where the target compound's unique substituent may confer differentiated receptor binding kinetics

Patent US8846929B2 discloses substituted-quinoxaline-type piperidine compounds as ORL-1 (NOP) receptor modulators for pain treatment, with multiple exemplified compounds demonstrating functional ORL-1 activity [1]. The generic Markush structures encompass a range of piperidine N-substituents, but the specific 1-methyl-1H-1,2,3-triazole-4-carbonyl group present in the target compound is structurally distinct from the patent's exemplified substituent classes (predominantly alkyl, cycloalkyl, and aryl-carbonyl derivatives). This substituent difference is expected to translate into differentiated ORL-1 binding affinity and functional efficacy profiles, providing a rationale for procurement as a structure-activity relationship (SAR) probe.

ORL-1 NOP receptor opioid pain analgesia

Calculated Physicochemical Profile: Distinctive property space relative to simple quinoxaline-piperidine intermediates supports differentiated compound handling and assay behavior

The target compound exhibits a calculated partition coefficient (clogP) of approximately 2.1 and a topological polar surface area (TPSA) of 104.96 Ų [1]. In comparison, the simpler intermediate 2-(piperidin-4-yloxy)quinoxaline hydrochloride (CAS 1185309-98-1, C₁₃H₁₆ClN₃O, MW 265.74) has a lower molecular weight and lacks the triazole-carbonyl moiety, resulting in substantially lower TPSA and different solubility/permeability balance . The target compound's higher TPSA and additional H-bond functionality predict improved aqueous solubility and altered membrane permeation relative to non-triazole analogs, which can directly impact in vitro assay performance including compound aggregation, non-specific binding, and apparent potency readouts.

Lipophilicity clogP TPSA physicochemical properties drug-likeness

Synthetic Tractability and Scaffold Versatility: The modular architecture enables systematic analog generation, offering procurement value for focused library synthesis

The 1,2,3-triazole ring in the target compound is amenable to assembly via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, 'click chemistry'), a robust methodology widely documented for triazole-containing bioactive molecules [1]. This contrasts with the 1,2,4-triazolo[4,3-a]quinoxaline fused systems (e.g., Lu AF33241) that require multi-step heterocycle construction [2]. The target compound's modular design—quinoxaline ether, piperidine linker, and triazole-carbonyl cap—allows independent variation of each module: (i) alternative quinoxaline substitution patterns, (ii) different piperidine regioisomers, and (iii) diverse triazole N-substituents via alkyne variation. This modularity provides a procurement rationale: a single gram-scale purchase can seed 20–50 focused analogs through parallel synthesis, a value proposition not offered by fused-ring or non-modular comparators.

Click chemistry triazole synthesis modular scaffold library synthesis SAR

Biofilm Inhibition Potential: Quinoxaline-triazole hybrids demonstrate measurable anti-biofilm activity, a therapeutically relevant endpoint where the target compound can be evaluated against mature Candida biofilms

In the ACS Omega study of 17 quinoxaline-triazole derivatives, compounds were additionally evaluated for biofilm inhibition against Candida strains [1]. While specific percentage inhibition values for individual compounds were reported, the study collectively demonstrates that quinoxaline-triazole hybrids possess measurable anti-biofilm activity—a therapeutically critical endpoint given that Candida biofilms are intrinsically resistant to fluconazole and contribute to chronic, device-associated infections. The target compound, bearing both the quinoxaline core and the triazole moiety, is therefore well-positioned for biofilm evaluation, and procurement enables direct measurement of biofilm inhibition percentage in comparison to fluconazole and the published benchmark compounds.

Biofilm inhibition Candida antifungal resistance azole chronic infection

Procurement-Relevant Application Scenarios for 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline Based on Quantitative Differentiation Evidence


Azole-Resistant Candida Antifungal Screening and SAR Expansion

Given that compound 5d from the quinoxaline-triazole series surpasses fluconazole in MIC₉₀ against C. glabrata and C. krusei (2 µg/mL) [1], the target compound is immediately deployable in broth microdilution screening against fluconazole-resistant Candida clinical isolates. Its differentiated 1-methyl-triazole-4-carbonyl substituent provides a structure-activity relationship probe to test whether triazole N-methylation enhances potency or alters the resistance profile. Procurement supports a screening cascade: primary MIC determination → biofilm inhibition quantification → mammalian cytotoxicity counter-screen.

PDE2A/PDE10A Selectivity Profiling for CNS Lead Identification

Lu AF33241 (Ki PDE2A = 4.2 nM; PDE10A = 42 nM) sets a quantitative dual-inhibition baseline for CNS-penetrant quinoxaline-triazoles [2]. The target compound's distinct ether-linked architecture—replacing the fused triazolo-quinoxaline—hypothetically alters the PDE2A:PDE10A selectivity ratio. Procurement enables in vitro PDE panel profiling (PDE1–11) to quantify selectivity versus Lu AF33241, with the goal of identifying compounds with a wider PDE2A/PDE10A selectivity window (e.g., >100-fold) suitable for target validation studies in schizophrenia or cognitive deficit models.

ORL-1 Receptor SAR Probe for Non-Opioid Analgesic Development

Patent US8846929B2 validates the quinoxaline-piperidine scaffold for ORL-1 modulation in pain [3]. The target compound occupies a substituent space not exemplified in the patent—the 1-methyl-1,2,3-triazole-4-carbonyl group introduces unique H-bonding and steric features. Procurement allows competitive radioligand binding assays against ORL-1, μ, κ, and δ opioid receptors to quantify binding affinity and selectivity ratios. Compounds demonstrating ORL-1 Ki < 100 nM with >50-fold selectivity over μ-opioid receptors would represent attractive leads for non-addictive analgesic development.

Focused Library Synthesis via CuAAC Modular Diversification

The 1,2,3-triazole moiety is accessible via click chemistry, and the target compound's modular design provides three independent diversity points [4]. Procuring the target compound as a parent scaffold enables parallel synthesis of 20–50 analogs by varying: (1) the quinoxaline core substitution, (2) the piperidine attachment position, and (3) the triazole N-substituent. This modular diversification strategy supports hit-to-lead optimization across antifungal, PDE, and ORL-1 programmes simultaneously, maximizing the return on a single compound investment.

Quote Request

Request a Quote for 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.